molecular formula C14H11Cl3O B14613209 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene CAS No. 58042-01-6

2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene

Cat. No.: B14613209
CAS No.: 58042-01-6
M. Wt: 301.6 g/mol
InChI Key: JAJJNMWPHUWUHS-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a chloromethyl group attached to a phenoxy methyl group at the 1 position. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-(chloromethyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing chlorine atoms and the reactive chloromethyl group makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

58042-01-6

Molecular Formula

C14H11Cl3O

Molecular Weight

301.6 g/mol

IUPAC Name

2,4-dichloro-1-[[3-(chloromethyl)phenoxy]methyl]benzene

InChI

InChI=1S/C14H11Cl3O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2

InChI Key

JAJJNMWPHUWUHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CCl

Origin of Product

United States

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